molecular formula C10H14N2O6S B12293835 Methimazole thio-b-D-glucuronide

Methimazole thio-b-D-glucuronide

Cat. No.: B12293835
M. Wt: 290.30 g/mol
InChI Key: KENJCTIXBHPRDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methimazole thio-b-D-glucuronide is a derivative of methimazole, a well-known antithyroid medication used primarily in the treatment of hyperthyroidism and Graves’ disease. This compound is characterized by its water solubility and non-toxic nature, making it a valuable substance in various scientific and medical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: Methimazole thio-b-D-glucuronide can be synthesized from methimazole through several methods, including click chemistry, fluorination, or glycosylation . The specific reaction conditions for these methods vary, but they generally involve the use of catalysts and specific temperature and pressure conditions to facilitate the desired chemical transformations.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions: Methimazole thio-b-D-glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applicability in different fields .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes .

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Methimazole thio-b-D-glucuronide has a wide range of scientific research applications. In chemistry, it is used as a reagent for studying various chemical reactions and mechanisms. In biology, it serves as a tool for investigating cellular processes and metabolic pathways. In medicine, it is utilized for developing new therapeutic agents and understanding disease mechanisms. Additionally, the compound has industrial applications, including its use in the production of pharmaceuticals and other chemical products .

Comparison with Similar Compounds

Methimazole thio-b-D-glucuronide can be compared with other similar compounds, such as propylthiouracil and carbimazole. While all these compounds are used as antithyroid agents, this compound stands out due to its water solubility and non-toxic nature . Propylthiouracil, for example, is known for its hepatotoxicity, whereas carbimazole is a prodrug that is converted to methimazole in the body . These differences highlight the unique advantages of this compound in various applications.

List of Similar Compounds:
  • Propylthiouracil
  • Carbimazole
  • Methimazole

Biological Activity

Methimazole thio-β-D-glucuronide is a glucuronide conjugate of methimazole, a thionamide antithyroid agent widely used to treat hyperthyroidism. This compound is significant due to its enhanced solubility and altered pharmacokinetic properties, which may influence its therapeutic efficacy and safety profile. Below is a detailed exploration of its biological activity, including mechanisms of action, pharmacokinetics, and relevant research findings.

Methimazole thio-β-D-glucuronide primarily functions by inhibiting thyroid peroxidase, an enzyme crucial for the synthesis of thyroid hormones. By blocking this enzyme, it effectively reduces the levels of thyroxine (T4) and triiodothyronine (T3) in the bloodstream. The glucuronidation process enhances the solubility of methimazole, facilitating its excretion and potentially modulating its pharmacological effects .

Pharmacokinetics

The pharmacokinetics of methimazole and its glucuronide form have been studied extensively. Methimazole exhibits rapid absorption with an elimination half-life ranging from 2 to 6 hours depending on the patient's thyroid status. The glucuronidated form may alter these kinetics by enhancing solubility and promoting renal excretion .

Key Pharmacokinetic Parameters

ParameterValue
AbsorptionAlmost complete (93%)
Distribution Half-life0.10–0.23 hours
Elimination Half-life2–6 hours
BioavailabilityHigh (93% in fasting persons)

Biological Activity and Case Studies

Research indicates that methimazole thio-β-D-glucuronide retains the biological activities of methimazole while potentially enhancing therapeutic outcomes through improved pharmacokinetics. A study involving children with Graves' disease demonstrated that methimazole combined with selenium resulted in significant reductions in serum levels of thyroid antibodies (TRAb and TPOAb), indicating enhanced immune regulation .

Case Study: Methimazole with Selenium in Graves' Disease

  • Objective : To evaluate the efficacy of methimazole combined with selenium in treating Graves' disease.
  • Method : 103 children were divided into two groups: one receiving traditional methimazole treatment and the other receiving a combination of methimazole and selenium.
  • Results : The combination group showed significantly lower levels of inflammatory markers (IL-6, IL-8) and thyroid antibodies compared to the traditional group, suggesting improved clinical outcomes .

Comparative Analysis with Other Antithyroid Agents

Methimazole thio-β-D-glucuronide can be compared to other antithyroid agents such as propylthiouracil and carbimazole. The following table summarizes their characteristics:

Compound NameMechanismUnique Characteristics
MethimazoleInhibits thyroid peroxidaseMore potent than propylthiouracil
PropylthiouracilInhibits thyroid hormone synthesisDifferent metabolism pathway
CarbimazoleProdrug converting to methimazoleLonger half-life; similar use in hyperthyroidism

Properties

Molecular Formula

C10H14N2O6S

Molecular Weight

290.30 g/mol

IUPAC Name

3,4,5-trihydroxy-6-(1-methylimidazol-2-yl)sulfanyloxane-2-carboxylic acid

InChI

InChI=1S/C10H14N2O6S/c1-12-3-2-11-10(12)19-9-6(15)4(13)5(14)7(18-9)8(16)17/h2-7,9,13-15H,1H3,(H,16,17)

InChI Key

KENJCTIXBHPRDX-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.